molecular formula C3H10Cl2N2 B010002 Azetidin-3-amine dihydrochloride CAS No. 102065-89-4

Azetidin-3-amine dihydrochloride

Cat. No.: B010002
CAS No.: 102065-89-4
M. Wt: 145.03 g/mol
InChI Key: OOSDLMAZIRAMDN-UHFFFAOYSA-N
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Description

Azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .

Biochemical Analysis

Biochemical Properties

Azetidines, the class of compounds to which it belongs, are known for their reactivity, driven by a considerable ring strain . This makes them excellent candidates for various biochemical reactions .

Cellular Effects

Azetidines have been used in drug discovery, polymerization, and as chiral templates , suggesting they may have significant effects on cellular processes.

Molecular Mechanism

Azetidines are known to undergo various synthetic transformations, leading to functionally decorated heterocyclic compounds . These transformations could potentially influence their interactions with biomolecules and their effects at the molecular level.

Metabolic Pathways

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry , suggesting they may be involved in significant metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by amination and subsequent conversion to the dihydrochloride salt. One common method starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to yield N-Boc-azetidin-3-ylidene acetate. This intermediate undergoes aza-Michael addition with NH-heterocycles to form the target 3-substituted azetidines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as ring formation, functional group transformations, and purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

Azetidin-3-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.

    Azetidin-2-one: A lactam derivative of azetidine with a carbonyl group at the second position.

    Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.

Uniqueness: Azetidin-3-amine dihydrochloride is unique due to its specific amine substitution at the third position and its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSDLMAZIRAMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542111
Record name Azetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-89-4
Record name Azetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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